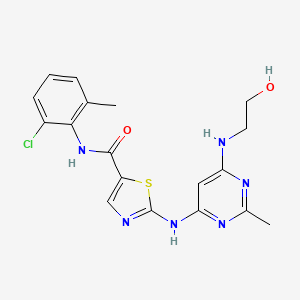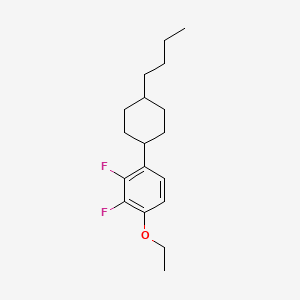
trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene: is a chemical compound with a complex structure that includes a butyl-cyclohexyl group, an ethoxy group, and two fluorine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the butyl-cyclohexyl group: This can be achieved through the hydrogenation of butylbenzene in the presence of a suitable catalyst.
Introduction of the ethoxy group: This step involves the reaction of the intermediate compound with ethyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids depending on the conditions.
Reduction: Reduction reactions may lead to the removal of the ethoxy group or the reduction of the benzene ring.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where the fluorine atoms or the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of butyl-cyclohexyl ketone or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted benzene derivatives.
科学研究应用
trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as liquid crystals for display technologies.
作用机制
The mechanism of action of trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
- trans-1-(4-Butyl-cyclohexyl)-4-ethoxybenzene
- trans-1-(4-Butyl-cyclohexyl)-4-methoxy-2,3-difluoro-benzene
- trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-dichloro-benzene
Uniqueness
Compared to similar compounds, trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene is unique due to the presence of both ethoxy and difluoro groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable for specific applications in research and industry.
属性
CAS 编号 |
415915-42-3 |
|---|---|
分子式 |
C18H26F2O |
分子量 |
296.4 g/mol |
IUPAC 名称 |
1-(4-butylcyclohexyl)-4-ethoxy-2,3-difluorobenzene |
InChI |
InChI=1S/C18H26F2O/c1-3-5-6-13-7-9-14(10-8-13)15-11-12-16(21-4-2)18(20)17(15)19/h11-14H,3-10H2,1-2H3 |
InChI 键 |
SPUIKFOOAHSYCG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


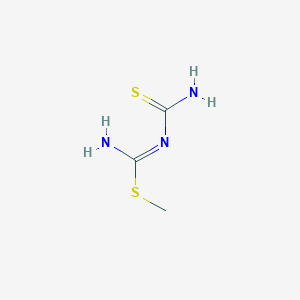


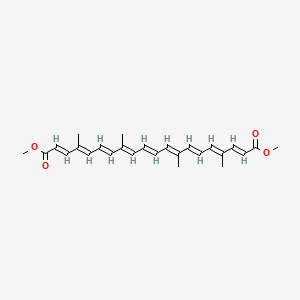

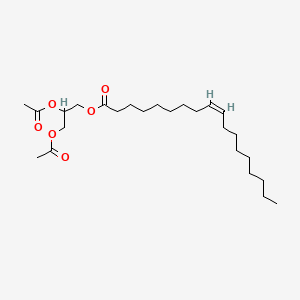

![2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide](/img/structure/B13419012.png)
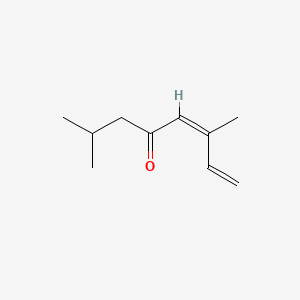
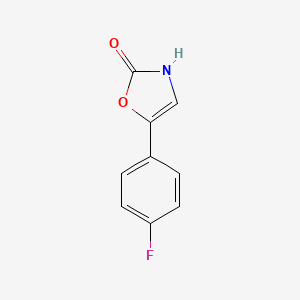

![(2E)-2-[(10R,13S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13419042.png)
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate](/img/structure/B13419056.png)
